molecular formula C13H16ClN3O3 B13978814 Ethyl 2-chloro-4-((4-oxocyclohexyl)amino)pyrimidine-5-carboxylate

Ethyl 2-chloro-4-((4-oxocyclohexyl)amino)pyrimidine-5-carboxylate

Cat. No.: B13978814
M. Wt: 297.74 g/mol
InChI Key: WEFUJCPNSKRHNP-UHFFFAOYSA-N
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Description

2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with 4-oxocyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-4-aminopyrimidine: Shares the pyrimidine core but lacks the cyclohexyl group.

    4-Oxocyclohexylamine: Contains the cyclohexyl group but lacks the pyrimidine ring.

Properties

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

ethyl 2-chloro-4-[(4-oxocyclohexyl)amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16ClN3O3/c1-2-20-12(19)10-7-15-13(14)17-11(10)16-8-3-5-9(18)6-4-8/h7-8H,2-6H2,1H3,(H,15,16,17)

InChI Key

WEFUJCPNSKRHNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCC(=O)CC2)Cl

Origin of Product

United States

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